![molecular formula C16H14N4O3S B2469100 N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 484644-11-3](/img/structure/B2469100.png)
N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., medication, industrial chemical, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties could include reactivity, flammability, and types of reactions the compound can undergo.Aplicaciones Científicas De Investigación
Computational and Pharmacological Potential
Computational and Pharmacological Evaluation of Heterocyclic Derivatives : Research indicates that derivatives of 1,3,4-oxadiazole, including compounds similar to N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, exhibit a range of pharmacological activities. These activities include tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The computational studies suggest these compounds' binding affinity towards various biological targets, including epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), which could explain their diverse pharmacological effects (Faheem, 2018).
Anticancer Properties
Synthesis and Anticancer Properties of Novel Derivatives : Another study designed, synthesized, and characterized novel derivatives of 1,3,4-oxadiazole for their in vitro anticancer activity against human cancer cell lines, including PANC-1, HepG2, and MCF7. Certain compounds showed significant cytotoxicity, demonstrating their potential as anticancer agents. This research highlights the structural basis for the cytotoxicity of these compounds and their potential therapeutic applications (Vinayak et al., 2014).
Enzyme Inhibition and Antimicrobial Activity
Biological Screening for Enzyme Inhibition : A series of 5-substituted-1,3,4-oxadiazole derivatives showed activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating potential uses in treating conditions associated with enzyme dysregulation. This suggests a broad application range, from neurodegenerative disorders to inflammatory conditions (Rehman et al., 2013).
Safety And Hazards
This involves identifying any risks associated with the compound, such as toxicity, flammability, and environmental impact. It also includes appropriate safety precautions when handling the compound.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-22-13-7-3-2-6-12(13)18-14(21)10-24-16-20-19-15(23-16)11-5-4-8-17-9-11/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQZLXXVKMBSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

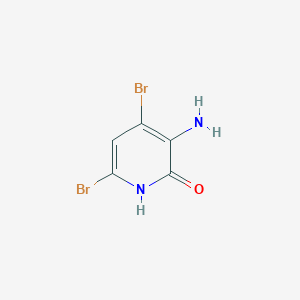
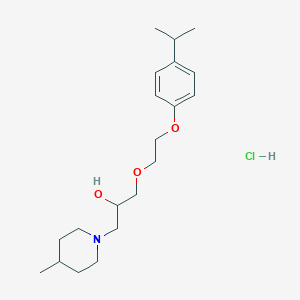
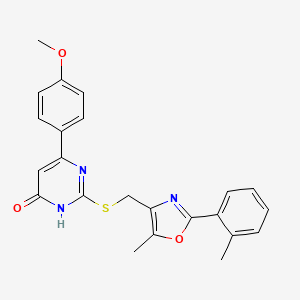
![1-{1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2469024.png)
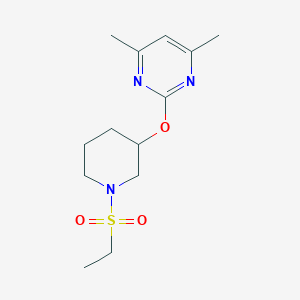
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide](/img/structure/B2469026.png)
![1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2469027.png)
![3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2469032.png)
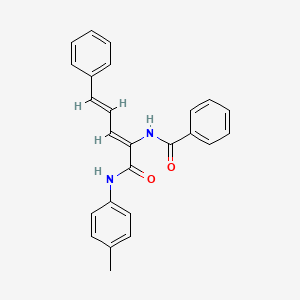
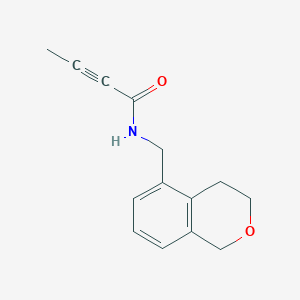
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2469035.png)
![3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2469036.png)
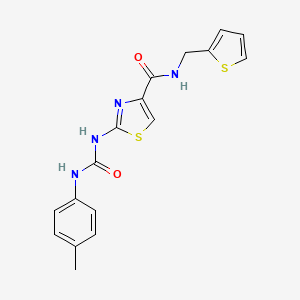
![2-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2469039.png)